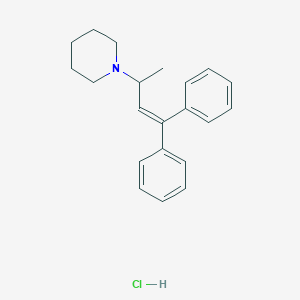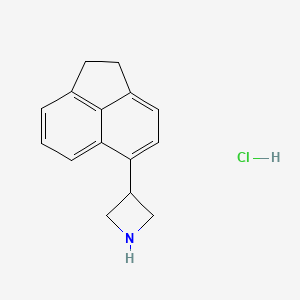
Di-Fmoc-L-cystathionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-Fmoc-L-cystathionine: is a fluorenylmethoxycarbonyl (Fmoc) protected derivative of the amino acid cysteine. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Cysteine, a versatile amino acid, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-Fmoc-L-cystathionine can be synthesized through the manipulation of protected derivatives of amino acids such as L-aspartic and L-glutamic acid. The preparation involves the use of ω-iodoamino acids in thioalkylation reactions with sulfur nucleophiles like the ester of L-cysteine and potassium thioacetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptide derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Di-Fmoc-L-cystathionine undergoes various chemical reactions, including:
Thioalkylation: Reaction with sulfur nucleophiles.
Hydrolysis: Breaking down into constituent amino acids.
Elimination Reactions: Formation of double bonds through the removal of atoms or groups.
Common Reagents and Conditions:
Thioalkylation: Uses ω-iodoamino acids and sulfur nucleophiles like potassium thioacetate.
Hydrolysis: Typically involves acidic or basic conditions to cleave peptide bonds.
Elimination Reactions: Often facilitated by heat or catalytic agents.
Major Products:
Thioalkylation: Produces thioether-containing peptides.
Hydrolysis: Results in free amino acids.
Elimination Reactions: Yields compounds with double bonds.
Aplicaciones Científicas De Investigación
Di-Fmoc-L-cystathionine has several scientific research applications, including:
Proteomics Studies: Used as an unusual amino acid analog to aid in the deconvolution of protein structure and function.
Solid-Phase Peptide Synthesis: Facilitates the synthesis of complex peptides and proteins.
Biomedical Research: Potentially useful in studying the role of cysteine in biological processes and disease mechanisms.
Mecanismo De Acción
The mechanism of action of Di-Fmoc-L-cystathionine involves its role as a protected cysteine derivative. The Fmoc group provides stability and prevents unwanted reactions during peptide synthesis. Upon removal of the Fmoc group, the free cysteine can participate in forming disulfide bonds, which are crucial for protein folding and stability .
Comparación Con Compuestos Similares
L-cystathionine: A metabolic intermediate in the pathway to make cysteine from homocysteine.
L-homocysteine: Another sulfur-containing amino acid involved in various metabolic processes.
Fmoc-L-lysine: An Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: Di-Fmoc-L-cystathionine is unique due to its dual Fmoc protection, which enhances its stability and utility in peptide synthesis. This dual protection allows for more controlled and efficient synthesis of complex peptides compared to single Fmoc-protected amino acids .
Propiedades
Fórmula molecular |
C37H34N2O8S |
|---|---|
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
(2S)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33-/m0/s1 |
Clave InChI |
HTUWSGAPOVGKGH-LQJZCPKCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)






![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
